6-Bromoimidazo[1,2-a]pyrazin-3-amine
Overview
Description
“6-Bromoimidazo[1,2-a]pyrazin-3-amine” is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 and its IUPAC name is 6-bromoimidazo[1,2-a]pyrazin-2-amine . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 213.04 .Scientific Research Applications
Green Synthesis and Antimicrobial Activity
The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine has been utilized in green chemistry approaches for the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with promising antimicrobial activity. This synthesis process involves a condensation reaction facilitated by microwave irradiation, highlighting an efficient pathway to develop compounds with significant biological activities (Jyothi & Madhavi, 2019).
Development of Industrial Processes
The compound has been central in developing industrial processes, particularly in synthesizing various 3-aminoimidazo[1,2-a]pyrazines via the Groebke–Blackburn–Bienaymé cyclisation. This method has been scaled up, offering high yield and excellent purity, demonstrating the compound's utility in efficient drug scaffold preparation (Baenziger, Durantie, & Mathes, 2017).
Oncological Research
In oncological research, substituted imidazo[1,2-a]pyrazin-8-amines, related to this compound, have been identified as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), offering a new avenue for cancer treatment exploration. These compounds have shown low-nanomolar inhibition activity and high selectivity, highlighting the compound's potential in cancer research (Zeng et al., 2011).
Synthesis of Bioactive Molecules
The utility of this compound extends to the synthesis of bioactive molecules with potential antiproliferative properties. For instance, the Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction has been applied to synthesize dimerization products of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating activity against tuberculosis and various cancers. This research underscores the compound's relevance in developing treatments for infectious diseases and cancer (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Novel Synthesis Pathways
Furthermore, novel pathways for synthesizing substituted 2-aminoimidazoles starting from 2-aminopyrimidines have been developed. These methods involve this compound derivatives, showcasing the compound's versatility in creating heterocyclic systems with potential medicinal chemistry applications (Ermolat'ev & Van der Eycken, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromoimidazo[1,2-a]pyrazin-3-amine is the P53 protein . P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence . It is mutated in 50% of human cancers and in more than 70% of lung cancers, resulting in a loss of function of the wild-type P53 protein .
Mode of Action
This compound interacts with its target, the P53 protein, by inducing overexpression of the TP53 gene . This suggests a promising reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines .
Biochemical Pathways
The affected pathway is the P53 pathway, which plays a crucial role in preventing cancer formation. By inducing cell cycle arrest, apoptosis, or senescence, P53 can keep the proliferation of damaged cells in check .
Result of Action
The result of the action of this compound is the cytostatic activity against a non-small cell lung cancer cell line . The compound induces a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line .
Biochemical Analysis
Biochemical Properties
6-Bromoimidazo[1,2-a]pyrazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways . The compound’s interactions with proteins often involve binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, this compound has been found to induce cell-cycle arrest and apoptosis by reactivating the p53 tumor suppressor gene . Additionally, it can alter the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, its interaction with the p53 protein results in the reactivation of this tumor suppressor, which in turn induces cell-cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have identified threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIMNMMGNKLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743375 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767342-46-1 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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